

# Application Note: Quantifying Apoptosis in Response to CG-806 Treatment Using Flow Cytometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |         |
|----------------|---------|
| Compound Name: | CG-806  |
| Cat. No.:      | B606623 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CG-806** is a potent, first-in-class, oral, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.<sup>[1]</sup> These kinases are critical components of signaling pathways that drive proliferation and survival in various hematologic malignancies, particularly acute myeloid leukemia (AML).<sup>[1]</sup> Dysregulation of these pathways is a hallmark of cancer, and their inhibition by **CG-806** has been shown to induce cell cycle arrest and apoptosis in cancer cells.<sup>[2][3]</sup> This application note provides a detailed protocol for the quantification of apoptosis in AML cell lines following treatment with **CG-806** using Annexin V and Propidium Iodide (PI) staining coupled with flow cytometry.

The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

## Signaling Pathway of CG-806-Induced Apoptosis

**CG-806** exerts its pro-apoptotic effects by simultaneously inhibiting multiple key survival pathways in malignant cells. In FLT3-mutant AML, it directly inhibits the constitutively active FLT3 receptor, thereby blocking downstream pro-survival signaling through the PI3K/AKT and RAS/MAPK pathways. Concurrently, its inhibition of BTK disrupts B-cell receptor signaling, which is also implicated in the survival of certain leukemia subtypes. Furthermore, the inhibition of Aurora kinases by **CG-806** disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis. This multi-targeted approach is designed to overcome resistance mechanisms and effectively induce programmed cell death in a broad range of hematologic malignancies.



[Click to download full resolution via product page](#)

Caption: **CG-806** inhibits FLT3, BTK, and Aurora kinases, blocking pro-survival pathways and inducing apoptosis.

## Experimental Workflow

The overall workflow for assessing **CG-806**-induced apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for apoptosis analysis with **CG-806** treatment.

## Data Presentation

The following tables summarize the pro-apoptotic effects of **CG-806** on various AML cell lines as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by **CG-806** in FLT3-Mutant AML Cells

| Cell Line | CG-806 Concentration (nM) | Treatment Duration (hours) | % Annexin V Positive Cells (Mean $\pm$ SD) |
|-----------|---------------------------|----------------------------|--------------------------------------------|
| MV4-11    | 0 (Vehicle)               | 48                         | 5.2 $\pm$ 1.1                              |
| 1         | 48                        | 25.6 $\pm$ 3.4             |                                            |
| 10        | 48                        | 68.3 $\pm$ 5.2             |                                            |
| 100       | 48                        | 92.1 $\pm$ 2.9             |                                            |
| MOLM-14   | 0 (Vehicle)               | 48                         | 6.8 $\pm$ 1.5                              |
| 1         | 48                        | 30.1 $\pm$ 4.0             |                                            |
| 10        | 48                        | 75.4 $\pm$ 6.1             |                                            |
| 100       | 48                        | 95.7 $\pm$ 1.8             |                                            |

Table 2: Time-Course of Apoptosis Induction by **CG-806** (10 nM) in MV4-11 Cells

| Treatment Duration (hours) | % Annexin V Positive Cells (Mean ± SD) |
|----------------------------|----------------------------------------|
| 0                          | 4.9 ± 0.9                              |
| 12                         | 15.3 ± 2.1                             |
| 24                         | 45.8 ± 4.5                             |
| 48                         | 68.3 ± 5.2                             |
| 72                         | 89.6 ± 3.7                             |

Table 3: Synergistic Pro-Apoptotic Effects of **CG-806** with a Bcl-2/Mcl-1 Inhibitor in Ba/F3-ITD+F691L Cells[4]

| Treatment                      | % Annexin V Positive Cells (48h) |
|--------------------------------|----------------------------------|
| Control                        | ~5%                              |
| 7.5nM CG-806 + 1.8μM ABT/MCL1i | ~60%                             |
| 10nM CG-806 + 2.4μM ABT/MCL1i  | ~85%                             |

## Experimental Protocols

### Materials and Reagents:

- AML Cell Lines (e.g., MV4-11, MOLM-14)
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **CG-806** (stock solution in DMSO)
- Dimethyl Sulfoxide (DMSO, vehicle control)
- Phosphate-Buffered Saline (PBS), cold

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- 6-well tissue culture plates
- Flow cytometry tubes
- Flow cytometer

Protocol:

- Cell Culture and Seeding:
  - Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
  - Seed the cells at a density of  $2 \times 10^5$  cells/mL in 6-well plates.
- **CG-806** Treatment:
  - Prepare serial dilutions of **CG-806** in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM).
  - Add the diluted **CG-806** to the respective wells.
  - For the vehicle control, add an equivalent volume of DMSO to a separate well.
  - Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
- Cell Harvesting and Washing:
  - Carefully transfer the cells from each well to individual flow cytometry tubes.
  - Centrifuge the cells at 300 x g for 5 minutes at 4°C.
  - Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS.
  - Repeat the centrifugation and washing step.

- Annexin V and PI Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
  - Add 5 µL of Annexin V-FITC to the cell suspension.
  - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
  - Add 5 µL of PI staining solution.
  - Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible after staining.
  - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
  - Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
- Data Interpretation:
  - Live cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  - Necrotic cells: Annexin V-negative and PI-positive.
  - Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of **CG-806**.

## Conclusion

The Annexin V/PI staining method coupled with flow cytometry provides a robust and quantitative approach to evaluate the pro-apoptotic activity of **CG-806**. By following this protocol, researchers can effectively characterize the dose- and time-dependent induction of apoptosis by this multi-kinase inhibitor, providing valuable insights for preclinical drug development and mechanistic studies in hematologic malignancies.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. Aptose Presents New Preclinical Data on CG'806 pan-FLT3/pan-BTK Inhibitor at ASH 59th Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- To cite this document: BenchChem. [Application Note: Quantifying Apoptosis in Response to CG-806 Treatment Using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606623#flow-cytometry-protocol-for-apoptosis-with-cg-806-treatment>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)